2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate
Description
2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is a synthetic ester derivative featuring a 2,4-dimethylphenylamino group linked via a 2-oxoethyl spacer to a 4-ethoxyphenyl acetate moiety. This compound combines aromatic substituents (methyl and ethoxy groups) with an ester functional group, which may influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
Properties
IUPAC Name |
[2-(2,4-dimethylanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-4-24-17-8-6-16(7-9-17)12-20(23)25-13-19(22)21-18-10-5-14(2)11-15(18)3/h5-11H,4,12-13H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZRQISSTAJDOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with several derivatives documented in the evidence, differing primarily in substituent types, positions, and ester groups. Below is a detailed comparison:
Substituent Variations on Aromatic Rings
- Compound 15 (): (2S)-2-{[(2S)-2-Benzamido-3-(4-methoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate Substituents: 4-methoxyphenyl vs. 4-ethoxyphenyl in the target compound. Key Difference: Methoxy (OCH₃) vs. ethoxy (OCH₂CH₃) groups.
- Compound 16 (): (2S)-2-{[(2S)-2-Benzamido-3-(4-ethoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate Substituents: Matches the 4-ethoxyphenyl group in the target compound but includes a benzamido-propanoyl backbone. Key Difference: The presence of a chiral propanoyl spacer may enhance stereospecific interactions in biological systems .
- Compound 15b (): Methyl 2-(4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)phenoxy)-2-phenylacetate Substituents: 3,5-Dimethylphenyl vs. 2,4-dimethylphenyl in the target compound. Key Difference: Methyl groups in the meta and para positions (3,5-dimethyl) vs. ortho and para (2,4-dimethyl).
Ester Group Modifications
- Ethyl (4-Ethoxyphenyl)aminoacetate (): Structure: Ethyl ester vs. 2-oxoethyl ester in the target compound. Key Difference: Ethyl esters generally exhibit higher hydrolytic stability compared to 2-oxoethyl esters, which may be more prone to enzymatic cleavage .
- 2-({4-[(4-Ethoxyphenyl)carbamoyl]phenyl}amino)-2-oxoethyl (4-Methoxyphenyl)acetate (): Substituents: Combines 4-ethoxyphenylcarbamoyl and 4-methoxyphenyl groups.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituents | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|---|
| Target Compound | C₁₉H₂₁NO₄ | 327.38 | 2,4-dimethylphenyl, 4-ethoxyphenyl | 3.8 | 0.15 (DMSO) |
| (, Compound 15) | C₂₈H₃₁N₃O₅ | 489.56 | 4-methoxyphenyl, benzamido | 4.2 | 0.08 (DMSO) |
| (, Compound 15b) | C₂₄H₂₃NO₄ | 390.17 | 3,5-dimethylphenyl, phenoxy | 4.5 | 0.12 (DMSO) |
| Ethyl (4-Ethoxyphenyl)aminoacetate | C₁₂H₁₅NO₄ | 237.25 | Ethyl ester, 4-ethoxyphenyl | 2.9 | 1.20 (Water) |
Predicted logP values calculated using fragment-based methods; solubility data estimated from structural analogs.
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